molecular formula C8H9ClN2O3 B8463492 ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate

ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate

Cat. No.: B8463492
M. Wt: 216.62 g/mol
InChI Key: OGYCYCGNQDSYHV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.

    Reduction Reactions: Products include alcohol derivatives of the pyrimidine ring.

    Oxidation Reactions: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.

    Ethyl 5-chloro-2-oxopent-3-ynoate: This compound shares the chloro and oxo groups but has a different carbon skeleton, resulting in different chemical properties and applications.

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-7(12)5-11-4-6(9)3-10-8(11)13/h3-4H,2,5H2,1H3

InChI Key

OGYCYCGNQDSYHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=NC1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloropyrimid-2-one (0.02 mol) was added to a stirred solution of KOH (0.02 mol) in ethanol (100 ml) followed by addition of ethyl bromoacetate (0.023 mol). The reaction mixture was heated under reflux for 4 h. The reaction mixture was then evaporated to dryness at reduced pressure and the residue was extracted with chloroform (150 ml). The chloroform extract, after filtration, was washed with aqueous 0.5 N NaOH (2×3 ml) and water (3 ml). Evaporation of the dried (MgSO4) solution left the product which was recrystallized from acetone; yield 39%, m.p. 175°-177° C. (Found: C 44.65; H, 4.17. Calc. for C8H9ClN2O3 : C 44.36; H, 4.19).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.023 mol
Type
reactant
Reaction Step Two

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